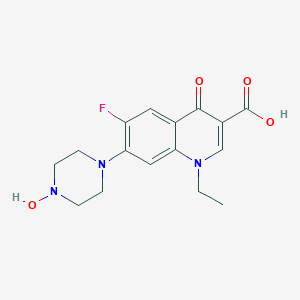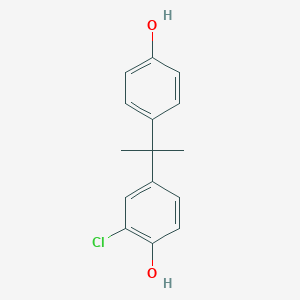
3-Chlorobisphenol A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chlorinated bisphenol A derivatives, such as 3-Chlorobisphenol A, involves chemical processes that introduce chlorine atoms into the bisphenol A structure. These processes may vary depending on the desired chlorination pattern and the specific properties targeted for the end compound. Studies focused on synthesizing chlorinated derivatives of BPA, including methods that aim for high yield, quality, and minimal environmental impact, contribute valuable knowledge to the understanding of 3-Chlorobisphenol A's synthesis (Doumas et al., 2018).
Molecular Structure Analysis
The molecular structure of chlorinated bisphenol A derivatives like 3-Chlorobisphenol A is crucial for understanding their chemical behavior and biological activities. Studies employing techniques such as X-ray crystallography and NMR spectroscopy have shed light on the structural characteristics of these compounds, highlighting the impact of chlorine substitution on the molecular configuration and stability (Satheeshkumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 3-Chlorobisphenol A involves its participation in various reactions, including those influenced by its chlorinated phenol groups. These reactions can lead to the formation of complex structures and have implications for the compound's environmental fate and biological effects. The study of these reactions contributes to a deeper understanding of the compound's chemical properties and potential applications or risks (Mutou et al., 2006).
科学的研究の応用
Antioxidant and Therapeutic Roles
Phenolic acids, such as Chlorogenic Acid (CGA), have been recognized for their significant biological and pharmacological effects, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. CGA, for instance, is a dietary polyphenol found in green coffee extracts and tea, playing crucial roles in lipid and glucose metabolism regulation. This suggests potential applications of phenolic compounds in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The comprehensive pharmacological roles of CGA demonstrate the wide-ranging therapeutic applications of phenolic compounds (Naveed et al., 2018).
Nutraceutical and Food Additive Applications
Chlorogenic Acid has also been discussed for its dual role as a nutraceutical for the prevention and treatment of metabolic syndrome and as a natural food additive. Its antimicrobial properties against a broad range of organisms and antioxidant activity highlight its utility in food preservation, suggesting that similar phenolic compounds could be applied to enhance food safety and nutritional value (Santana-Gálvez et al., 2017).
Bioavailability and Health Benefits
Further research into Chlorogenic acids (CGAs) has provided insights into their dietary sources, processing effects, bioavailability, and health benefits, including neuroprotective, cardiovascular protective, and anticarcinogenic effects. This points to the potential for developing natural dietary additives and drug candidates from phenolic compounds to promote human health (Lu et al., 2020).
Anti-obesity Properties
The anti-obesity property of Chlorogenic acid (CGA) highlights the promises of phenolic compounds in weight management and control of obesity. CGA's influence on lipid and glucose metabolism suggests that phenolic compounds can be utilized as natural supplements for obesity management, showcasing the potential for dietary interventions in chronic conditions (Kumar et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-chloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAFMYRFQJARM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobisphenol A | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


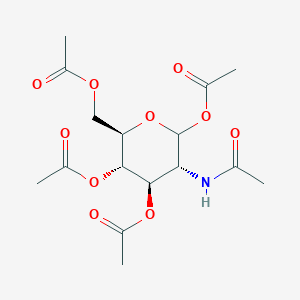
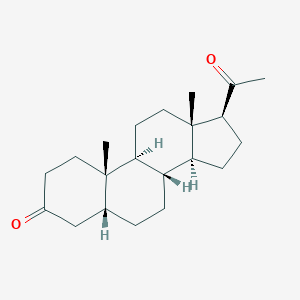
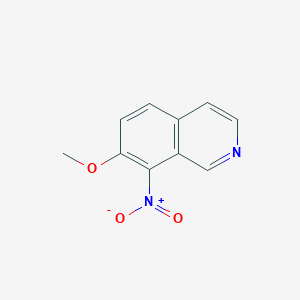
![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
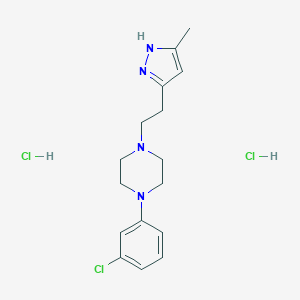
![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)






